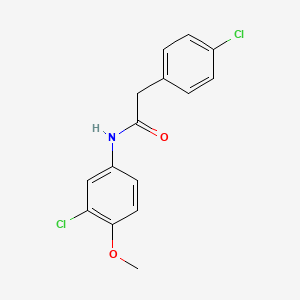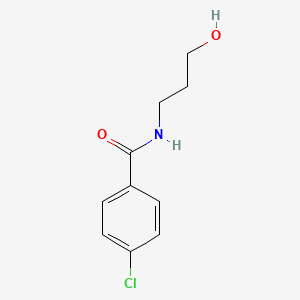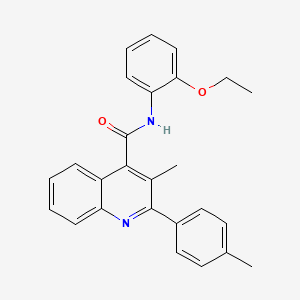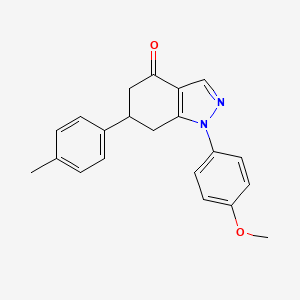![molecular formula C17H17Cl2NOS B4620917 N-{2-[(2,6-dichlorobenzyl)thio]ethyl}-2-phenylacetamide](/img/structure/B4620917.png)
N-{2-[(2,6-dichlorobenzyl)thio]ethyl}-2-phenylacetamide
説明
N-{2-[(2,6-dichlorobenzyl)thio]ethyl}-2-phenylacetamide is a useful research compound. Its molecular formula is C17H17Cl2NOS and its molecular weight is 354.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 353.0407907 g/mol and the complexity rating of the compound is 327. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Glutaminase Inhibitors Development
A study by Shukla et al. (2012) delved into the design, synthesis, and pharmacological evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). These analogs, including a compound structurally related to N-{2-[(2,6-dichlorobenzyl)thio]ethyl}-2-phenylacetamide, showed promise in attenuating the growth of P493 human lymphoma B cells both in vitro and in a mouse xenograft model. This research points to the potential therapeutic applications of these compounds in cancer treatment due to their ability to inhibit GLS, an enzyme important for cancer cell energy metabolism Shukla et al., 2012.
Comparative Metabolism in Liver Microsomes
Research conducted by Coleman et al. (2000) on the comparative metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes highlights the metabolic pathways these chemicals undergo. Although not directly related to this compound, this study provides context on how similar compounds are processed in biological systems, shedding light on the potential biotransformation pathways and the enzymes involved in these processes. The findings suggest differences in the metabolism of these herbicides between species, which could have implications for understanding the metabolic fate of this compound in different organisms Coleman et al., 2000.
Anticancer Drug Development
A study by Sharma et al. (2018) on the synthesis, structure, and molecular docking analysis of an anticancer drug N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide provides insights into the structural and functional aspects of compounds related to this compound. This research underscores the importance of structural analysis and in silico modeling in drug design, particularly for anticancer applications. The compound was synthesized and analyzed for its potential to target the VEGFr receptor, demonstrating the broader utility of such compounds in therapeutic contexts Sharma et al., 2018.
Herbicide Activity and Selectivity
Studies on herbicide activity, such as those by Pallos et al. (1975), have investigated N, N-Diallyl-2, 2-dichloroacetamide and related compounds for their potential to enhance the selectivity and efficacy of thiocarbamate herbicides. Although focusing on a different but structurally related compound, this research highlights the relevance of chemical modifications in achieving desired biological activities, such as protecting crops from herbicide injury while targeting weeds effectively. Such studies provide a foundation for understanding the agricultural applications of chemical compounds, including this compound Pallos et al., 1975.
特性
IUPAC Name |
N-[2-[(2,6-dichlorophenyl)methylsulfanyl]ethyl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2NOS/c18-15-7-4-8-16(19)14(15)12-22-10-9-20-17(21)11-13-5-2-1-3-6-13/h1-8H,9-12H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRKGWUYLHBFYOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NCCSCC2=C(C=CC=C2Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-methoxyphenyl)-N'-[2-(propan-2-yl)phenyl]propanediamide](/img/structure/B4620841.png)
![1-(1-benzyl-4-piperidinyl)-N-methyl-N-{[3-(3-methylbutyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B4620849.png)

![1-METHYL-N-{3-[(2-METHYLPHENYL)CARBAMOYL]-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHEN-2-YL}-1H-PYRAZOLE-5-CARBOXAMIDE](/img/structure/B4620854.png)
![4-[(3-methoxyphenyl)methyl]-N-phenylpiperazine-1-carboxamide](/img/structure/B4620875.png)


![2-({5-[(4-chloro-2-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-methylphenyl)acetamide](/img/structure/B4620888.png)
![4-methyl-N-[1-(tetrahydrofuran-2-yl)ethyl]benzamide](/img/structure/B4620893.png)
![4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]-N-phenylbutanamide](/img/structure/B4620895.png)
![(5Z)-5-[(3-bromophenyl)methylidene]-3-(3-methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B4620900.png)

![3-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-1-(4-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B4620911.png)
